molecular formula C17H17ClN2O2 B349615 {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-77-9

{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B349615
CAS No.: 853752-77-9
M. Wt: 316.8g/mol
InChI Key: BLOOINZZGXETDM-UHFFFAOYSA-N
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Description

{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a synthetic benzimidazole derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets . The molecular structure is further functionalized with a hydroxymethyl group at the 2-position and a 3-(2-chlorophenoxy)propyl chain at the 1-nitrogen of the benzimidazole ring. Benzimidazole derivatives similar to this compound have demonstrated a range of promising biological activities in scientific studies, including notable antioxidant and cytotoxic effects, making them valuable probes for investigating new therapeutic pathways . Other benzimidazole-based compounds have been studied for their potent anticancer properties against diverse cancer cell lines, highlighting the research value of this chemical class in oncology . The specific substitution pattern on this molecule suggests potential for interaction with various enzymatic systems and cellular receptors. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active agents . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-13-6-1-4-9-16(13)22-11-5-10-20-15-8-3-2-7-14(15)19-17(20)12-21/h1-4,6-9,21H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOOINZZGXETDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Reactions for Propyl Group Introduction

The 3-(2-chlorophenoxy)propyl side chain is introduced via alkylation of a benzimidazole precursor. A common strategy involves reacting 1H-benzimidazole-2-methanol with 1-bromo-3-(2-chlorophenoxy)propane under basic conditions.

Example Protocol

  • Substrate Preparation : 1H-benzimidazole-2-methanol is synthesized from o-phenylenediamine and glycolic acid using methanesulfonic acid at 80–100°C .

  • Alkylation : The substrate is treated with 1-bromo-3-(2-chlorophenoxy)propane in dimethylacetamide (DMAc) at 110–130°C for 6–8 hours .

  • Workup : The crude product is extracted with isopropanol and purified via charcoal treatment, yielding 70–85% alkylated product .

Critical Parameters

  • Solvent : Polar aprotic solvents like DMAc enhance nucleophilicity .

  • Temperature : Reactions above 100°C improve reaction kinetics but risk decomposition .

Nucleophilic Substitution for Chlorophenoxy Moiety

The 2-chlorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A patent by FR2563518A1 details the use of 2-chlorophenol and a propyl dihalide:

Stepwise Procedure

  • Intermediate Synthesis : 3-chloropropanol is converted to 1,3-dibromopropane using PBr3.

  • Coupling : 2-Chlorophenol reacts with 1,3-dibromopropane in ethanol with K2CO3, yielding 1-bromo-3-(2-chlorophenoxy)propane .

  • Purification : Distillation under reduced pressure (60–80°C) isolates the alkylating agent.

Yield Optimization

  • Catalyst : CuI (5 mol%) accelerates Ullmann-type couplings .

  • Base : Potassium carbonate minimizes side reactions compared to stronger bases .

Oxidation and Functional Group Interconversion

The hydroxymethyl group at position 2 is introduced via oxidation of a methylthio precursor. FR2563518A1 demonstrates this using hydrogen peroxide:

Oxidation Protocol

  • Substrate : 2-(methylthio)-1H-benzimidazole is alkylated as described in Section 2.

  • Oxidation : Treatment with 30% H2O2 in acetic acid at 100°C for 1 hour converts -SCH3 to -CH2OH .

  • Workup : Sodium sulfite quenches excess peroxide, followed by crystallization from 2-propanol/water (2:1).

Reaction Metrics

  • Temperature : 100°C ensures complete oxidation without over-oxidizing to carboxylic acids .

  • Purity : HPLC analysis confirms >99% purity after recrystallization .

Purification and Characterization Techniques

Purification

  • Charcoal Treatment : Removes colored impurities by stirring the crude product with activated charcoal in isopropanol at 80°C .

  • Solvent Extraction : Isopropanol/water mixtures (3:1) yield crystalline products with minimal losses .

Characterization

  • HPLC : Purity assessed using a C18 column with acetonitrile/water (70:30) mobile phase .

  • NMR : 1H NMR (DMSO-d6) shows characteristic peaks at δ 4.55 (CH2OH), 7.25–7.80 (aromatic protons) .

  • Mass Spectrometry : ESI-MS m/z 317.1 [M+H]+ aligns with C17H17ClN2O2 .

Comparative Analysis of Synthetic Routes

The table below contrasts two methods for synthesizing {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol:

Parameter Alkylation-Oxidation Route Direct Cyclization Route
Starting Materialo-Phenylenediamine4-(1-Methylbenzimidazol-2-yl)
Key Reagent1-Bromo-3-(2-chlorophenoxy)propaneβ-Arylacrylonitrile
Reaction Time8–10 hours48 hours
Yield70–85%50–60%
Purity (HPLC)>99.5%95–98%

The alkylation-oxidation route offers superior yield and purity, making it preferable for industrial-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N1 vs. N3 positions is minimized using bulky bases (e.g., DBU) .

  • Over-Oxidation : Controlled H2O2 stoichiometry (1.2 equiv) prevents conversion of -CH2OH to -COOH .

  • Solvent Residues : Isopropanol/water azeotrope distillation reduces solvent traces to <0.1% .

Chemical Reactions Analysis

{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles, leading to the formation of various substituted benzimidazole derivatives.

Scientific Research Applications

{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol can be compared with other similar compounds, such as:

    1-[3-(2-chlorophenoxy)propyl]-2-methylbenzimidazole: This compound has a similar structure but with a methyl group on the benzimidazole ring, which may result in different biological activities.

    1-[3-(2-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine: This compound has an imine group instead of a methanol group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Biological Activity

The compound {1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound features a benzimidazole core, which is known for various pharmacological properties, including anticancer, antibacterial, and antifungal activities. The unique structural characteristics of this compound, including the presence of a chlorophenoxy group and a hydroxymethyl moiety, suggest diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 316.78 g/mol

The compound consists of:

  • A benzimidazole core , which is a bicyclic structure that enhances biological activity.
  • A 3-(2-chlorophenoxy)propyl substituent that may contribute to its herbicidal properties.
  • A methanol group that introduces a hydroxyl functional group, allowing for hydrogen bonding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. The binding affinity to these targets modulates their activity, influencing various cellular processes.

Anticancer Properties

Studies have shown that compounds with benzimidazole structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism typically involves:

  • Inhibition of enzymes such as kinases or proteases.
  • Induction of apoptosis in cancer cells.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial activities. The presence of the chlorophenoxy group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Herbicidal Potential

Given the structural features of this compound, it may exhibit herbicidal properties by interfering with plant growth regulators or photosynthetic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar benzimidazole derivatives:

  • Anticancer Efficacy : A study reported that related compounds showed significant inhibition of cancer cell lines, with IC50 values ranging from 700 nM to 10 nM against specific cancer types .
  • Enzyme Inhibition : Research indicated that compounds with similar structures effectively inhibited 17β-hydroxysteroid dehydrogenase type 3, demonstrating potential for therapeutic applications in hormone-related cancers .
  • Comparative Analysis : A comparative study highlighted the unique biological profiles of various benzimidazole derivatives, indicating that substitutions on the benzimidazole core significantly affect their pharmacological properties .

Data Table: Comparative Biological Activity of Benzimidazole Derivatives

Compound NameStructure FeaturesIC50 (nM)Biological Activity
This compoundBenzimidazole core with chlorophenoxyTBDAnticancer
{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanolSimilar structure with different substitution900Anticancer
{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanolMethyl substitution affects activityTBDAntimicrobial

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